molecular formula C19H17N3O5 B3515484 Ethyl 3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carboxylate

Ethyl 3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carboxylate

Cat. No.: B3515484
M. Wt: 367.4 g/mol
InChI Key: WQKFKLDBZSFBQD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methoxy-nitrophenyl group and a phenyl group, along with an ethyl ester functional group

Preparation Methods

The synthesis of Ethyl 3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or β-ketoester.

    Introduction of the nitrophenyl group: This step involves nitration of the phenyl ring using a nitrating agent such as nitric acid.

    Esterification: The carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium hydroxide, and hydrochloric acid. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and carboxylic acids.

Scientific Research Applications

Ethyl 3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and receptor binding.

    Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to a physiological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:

    Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate: Similar in structure but with a cyano group instead of a pyrazole ring.

    1-(4-Fluoro-3-nitrophenyl)-3-(2-methoxy-3-nitrophenyl)urea: Contains urea functionality and different substitution pattern.

    N-(4-Methoxy-3-nitrophenyl)acetamide: Lacks the pyrazole ring and has an acetamide group instead.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyrazole ring and an ethyl ester group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-3-27-19(23)15-12-21(14-7-5-4-6-8-14)20-18(15)13-9-10-17(26-2)16(11-13)22(24)25/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKFKLDBZSFBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C2=CC(=C(C=C2)OC)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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